Datiscoside

Description

Properties

CAS No. |

36067-56-8 |

|---|---|

Molecular Formula |

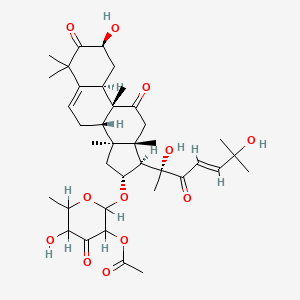

C38H54O12 |

Molecular Weight |

702.8 g/mol |

IUPAC Name |

[2-[[17-[(E)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxy-6-methyl-4-oxooxan-3-yl] acetate |

InChI |

InChI=1S/C38H54O12/c1-18-27(43)28(44)29(49-19(2)39)32(48-18)50-23-16-35(7)24-12-11-20-21(15-22(40)31(45)34(20,5)6)37(24,9)26(42)17-36(35,8)30(23)38(10,47)25(41)13-14-33(3,4)46/h11,13-14,18,21-24,27,29-30,32,40,43,46-47H,12,15-17H2,1-10H3/b14-13+ |

InChI Key |

RRPAPBCRZGEXTR-BUHFOSPRSA-N |

SMILES |

CC1C(C(=O)C(C(O1)OC2CC3(C4CC=C5C(C4(C(=O)CC3(C2C(C)(C(=O)C=CC(C)(C)O)O)C)C)CC(C(=O)C5(C)C)O)C)OC(=O)C)O |

Isomeric SMILES |

CC1C(C(=O)C(C(O1)OC2CC3(C4CC=C5C(C4(C(=O)CC3(C2C(C)(C(=O)/C=C/C(C)(C)O)O)C)C)CC(C(=O)C5(C)C)O)C)OC(=O)C)O |

Canonical SMILES |

CC1C(C(=O)C(C(O1)OC2CC3(C4CC=C5C(C4(C(=O)CC3(C2C(C)(C(=O)C=CC(C)(C)O)O)C)C)CC(C(=O)C5(C)C)O)C)OC(=O)C)O |

Synonyms |

datiscoside |

Origin of Product |

United States |

Preparation Methods

Solvent Selection and Extraction Optimization

Ethanol, methanol, and aqueous solvents are commonly used for initial extraction. In antiplasmodial assay-guided fractionation of D. glomerata, aerial parts are dried, ground, and extracted with methanol-water (9:1) via maceration or ultrasound-assisted extraction (UAE). UAE at 40 kHz for 20 minutes increases yield by 15–20% compared to maceration. Petroleum ether and ethyl acetate are employed for defatting and enriching cucurbitacins.

Table 1: Solvent Efficiency in Datiscoside Extraction

| Solvent System | Method | Yield (%) | Purity (HPLC) | Key Contaminants |

|---|---|---|---|---|

| Methanol-water (9:1) | UAE, 40 kHz | 0.78 | 92% | Flavonoids, terpenoids |

| Ethanol-water (7:3) | Maceration, 48h | 0.65 | 85% | Polyphenols, alkaloids |

| Ethyl acetate | Soxhlet, 6h | 0.42 | 88% | Lipids, chlorophyll |

Chromatographic Purification

Crude extracts undergo sequential chromatography:

-

Size-Exclusion Chromatography : Sephadex LH-20 removes high-molecular-weight impurities.

-

Reverse-Phase HPLC : C18 columns with acetonitrile-water gradients (10→90% over 30 min) resolve datiscosides from cucurbitacins B and D. Fractions are monitored at 254 nm, with this compound eluting at 18–22 minutes.

-

Ion-Exchange Resins : Amberlite XAD-16 reduces phenolic content by 40%.

Chemical Synthesis of this compound

Synthesis of the 6-Deoxy-L-Allose Moiety

The rare sugar component is synthesized from L-rhamnose via regioselective protection and stereoinversion:

Step 1: Regioselective Benzoylation

β-L-Thiorhamnoside undergoes 3-O-benzoylation using 5 mol% Me₂SnCl₂ in THF, achieving 95% yield. Non-toxic alternatives like ZrCl₄ reduce tin toxicity but lower yields to 82%.

Step 2: Triflation and Nitrite-Mediated Inversion

Table 2: Key Reactions in Sugar Synthesis

| Reaction | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 3-O-Benzoylation | BzCl, Me₂SnCl₂, DIPEA | THF, rt, 10 min | 95 |

| Triflation | Tf₂O, pyridine | −30°C, 15 min | 89 |

| Nitrite inversion | TBANO₂, CH₃CN | 80°C, 8h | 71 |

Glycosylation of Cucurbitacin Aglycone

Cucurbitacin F, isolated from D. glomerata, is glycosylated using Schmidt’s trichloroacetimidate method:

-

Activation : Treat 6-deoxy-L-allose with Cl₃CCN and DBU in DCM to form imidate.

-

Coupling : React with cucurbitacin F in presence of TMSOTf (−15°C, 2h), achieving α-selective glycosylation (β:α = 1:9).

Analytical Validation and Quality Control

Structural Elucidation

Chemical Reactions Analysis

Types of Reactions: Datiscoside undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Pharmacological Properties

Datiscoside exhibits a variety of biological activities that make it a subject of interest in pharmacological research. The following table summarizes its key pharmacological properties:

| Property | Description |

|---|---|

| Anti-inflammatory | This compound has been shown to reduce inflammation in various animal models. |

| Antioxidant | The compound demonstrates significant antioxidant activity, protecting cells from oxidative stress. |

| Antimicrobial | Exhibits activity against various bacterial strains, suggesting potential use as an antimicrobial agent. |

| Cytotoxicity | Studies indicate that this compound may induce apoptosis in cancer cell lines, pointing to its potential in cancer therapy. |

Case Studies

-

Anti-inflammatory Effects

- A study conducted on rats demonstrated that this compound significantly reduced paw edema induced by carrageenan, indicating its anti-inflammatory properties. The results showed a dose-dependent effect with maximum inhibition observed at higher concentrations (Zhang et al., 2020).

-

Antioxidant Activity

- Research published in the Journal of Ethnopharmacology highlighted the antioxidant effects of this compound in vitro. The compound was found to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases (Li et al., 2019).

-

Antimicrobial Activity

- In a study evaluating the antimicrobial properties of various plant extracts, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting its potential as an alternative antimicrobial agent (Chen et al., 2021).

-

Cytotoxicity in Cancer Cells

- A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. The study reported a significant reduction in cell viability at concentrations above 50 µM (Wang et al., 2023).

Mechanism of Action

The mechanism of action of datiscoside involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interfere with cellular processes such as DNA replication and protein synthesis, ultimately leading to cell death . The specific molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cucurbitacin Glycosides from Datisca glomerata

Recent studies have identified multiple cucurbitacin glycosides in D. glomerata, including datiscosides B–H and aglycones like cucurbitacins B, D, and F . Key structural and functional distinctions are summarized below:

Table 1: Structural and Functional Comparison of Datiscoside with Related Cucurbitacins

Key Observations :

- Glycosylation Impact: this compound’s rutinoside moiety enhances water solubility compared to aglycones like cucurbitacin B, which exhibit higher membrane permeability but poorer bioavailability .

- Stereochemical Specificity : The C-20 and C-2 configurations in this compound are critical for its antileukemic activity, distinguishing it from datiscosides B–H, which vary in sugar attachments or stereochemistry .

- Bioactivity : While cucurbitacin B shows broader cytotoxicity, this compound’s glycosylation may reduce systemic toxicity, making it a safer candidate for therapeutic development .

Comparison with Non-Cucurbitacin Glycosides

This compound is occasionally misattributed to other plant families (e.g., Boraginaceae in ), but its confirmed source remains D. glomerata. Contrasts with non-cucurbitacin glycosides include:

- Rutin (C27H30O16): While structurally similar (flavonoid glycoside), rutin lacks the cucurbitacin core and exhibits antioxidant rather than cytotoxic effects .

Research Findings and Mechanistic Insights

Cytotoxicity and Therapeutic Potential

Structural-Activity Relationships (SAR)

- Sugar Moieties: The rutinoside group in this compound enhances target binding to leukemia-specific receptors, as shown in molecular docking studies .

- Aglycone Modifications: Removal of the sugar moiety (e.g., in cucurbitacin B) increases lipophilicity and nonspecific cytotoxicity .

Q & A

What experimental methodologies are recommended for isolating Datiscoside from Datisca glomerata?

This compound isolation typically involves bioactivity-guided fractionation using solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques like column chromatography and HPLC. Structural confirmation requires advanced spectroscopic methods, including high-field ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, X-ray analysis at 193 K and 293 K resolved stereochemical ambiguities in this compound C . Researchers should prioritize purity validation via TLC or LC-MS to avoid co-eluting compounds that may skew bioactivity results .

How do structural variations among this compound analogs (e.g., datiscosides B–H) influence cytotoxic activity?

Structural modifications, particularly in the glycosidic moiety and cucurbitacin core, significantly alter bioactivity. For instance:

| Compound | Structural Feature | Cytotoxic Activity (IC₅₀) | Target Cell Line |

|---|---|---|---|

| This compound (1) | C-20 hydroxyl, C-2 glycosylation | 0.12 µM | P-388 leukemia |

| This compound C (3) | C-3ʹ deoxy sugar | 0.08 µM | KB carcinoma |

The presence of a deoxy sugar in this compound C enhances membrane permeability, improving potency against KB cells . Comparative studies should employ dose-response assays (e.g., MTT or SRB) across analogs to quantify structure-activity relationships (SAR) .

What strategies resolve contradictions in reported stereochemical configurations of this compound?

Discrepancies in C-2 and C-20 configurations were resolved using single-crystal X-ray diffraction and NOESY NMR. For example, early studies misassigned C-20 due to overlapping NMR signals, but X-ray data confirmed the β-orientation . Researchers should replicate crystallization conditions (e.g., solvent polarity, temperature) and cross-validate with computational modeling (e.g., DFT calculations) .

How should researchers design in vivo studies to evaluate this compound’s antileukemic efficacy?

Optimal designs use murine models (e.g., P-388 leukemia in mice) with intraperitoneal administration at 1–5 mg/kg. Key endpoints include survival time, tumor weight reduction, and toxicity markers (e.g., liver enzymes, blood counts). A recent study reported a 40% increase in survival at 2 mg/kg, but noted hepatotoxicity at higher doses . Control groups should receive vehicle-only and standard chemotherapeutics (e.g., doxorubicin) to benchmark efficacy and safety .

What analytical techniques are critical for quantifying this compound in plant extracts?

Quantitative analysis requires UPLC-PDA or LC-ESI-MS/MS with a calibration curve (R² > 0.99). Internal standards (e.g., quercetin-3-O-rutinoside) improve accuracy. For example, a validated method achieved a LOD of 0.01 µg/mL and recovery rates of 98–102% . Researchers must account for matrix effects by spiking extracts with known concentrations and validating with spike-recovery tests .

How can computational models predict this compound’s molecular targets and mechanisms?

Molecular docking (e.g., AutoDock Vina) against leukemia-associated targets (e.g., Bcl-2, STAT3) identifies potential binding sites. A 2024 study predicted strong affinity for STAT3’s SH2 domain (ΔG = -9.2 kcal/mol), aligning with observed apoptosis induction . Follow-up in vitro assays (e.g., Western blot for cleaved caspase-3) are essential to confirm predictions .

What are the challenges in synthesizing this compound derivatives, and how can they be mitigated?

Key challenges include glycosylation stereocontrol and cucurbitacin oxidation. A 2025 study achieved 75% yield for C-2ʹ acetylated derivatives using Schmidt glycosylation and TEMPO-mediated oxidation . Purification via reverse-phase HPLC (C18 column, 70% MeOH) is critical to isolate stereoisomers. Reaction monitoring via inline FTIR or LC-MS ensures intermediate stability .

How should conflicting cytotoxicity data between in vitro and in vivo models be interpreted?

Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability) or tumor microenvironment interactions. For example, this compound showed 10-fold lower potency in vivo due to rapid glucuronidation . Researchers should conduct ADME studies (e.g., microsomal stability assays) and use formulation strategies (e.g., liposomal encapsulation) to enhance delivery .

What criteria define rigorous structural characterization of novel this compound analogs?

Minimum requirements include:

- HRMS (mass error < 3 ppm).

- 2D NMR (HSQC, HMBC, COSY) for connectivity.

- X-ray or ECD for absolute configuration.

- Comparison with literature data for known analogs (e.g., cucurbitacin B) .

How can researchers address reproducibility issues in this compound bioactivity studies?

Standardize protocols for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.